![molecular formula C19H25N3O2 B5776297 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylmethyl)piperazine](/img/structure/B5776297.png)
1-(3,4-dimethoxybenzyl)-4-(3-pyridinylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dimethoxybenzyl)-4-(3-pyridinylmethyl)piperazine, also known as PDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PDP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and biochemical effects have been studied extensively.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylmethyl)piperazine is not fully understood, but it is believed to involve the modulation of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylmethyl)piperazine has been shown to increase the levels of these neurotransmitters in animal models, which may contribute to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects
1-(3,4-dimethoxybenzyl)-4-(3-pyridinylmethyl)piperazine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter levels, the reduction of oxidative stress, and the regulation of inflammatory processes. 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylmethyl)piperazine has also been shown to have neuroprotective effects, which may contribute to its potential therapeutic applications in various neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylmethyl)piperazine in lab experiments is its relatively low toxicity compared to other psychoactive compounds. 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylmethyl)piperazine has also been shown to have good bioavailability and pharmacokinetic properties, which may contribute to its potential therapeutic applications. However, one limitation of using 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylmethyl)piperazine in lab experiments is its relatively high cost compared to other psychoactive compounds.
Future Directions
There are several future directions for the study of 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylmethyl)piperazine, including the exploration of its potential therapeutic applications in various neurological and psychiatric disorders. Further research is needed to fully understand the mechanism of action of 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylmethyl)piperazine and its potential interactions with other psychoactive compounds. The development of more cost-effective synthesis methods for 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylmethyl)piperazine may also contribute to its wider use in scientific research.
Synthesis Methods
1-(3,4-dimethoxybenzyl)-4-(3-pyridinylmethyl)piperazine can be synthesized through various methods, including the reaction of 1-(3,4-dimethoxybenzyl)piperazine with 3-pyridinemethanol in the presence of a catalyst. Another method involves the reaction of 1-(3,4-dimethoxybenzyl)piperazine with 3-pyridinecarboxaldehyde in the presence of a reducing agent. The purity of the synthesized 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylmethyl)piperazine can be determined through various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
1-(3,4-dimethoxybenzyl)-4-(3-pyridinylmethyl)piperazine has been studied for its potential therapeutic applications in various diseases, including depression, anxiety, and schizophrenia. 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylmethyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models, and its potential use as a novel therapeutic agent for these disorders is being explored. 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylmethyl)piperazine has also been studied for its potential antipsychotic effects, and its mechanism of action is being investigated.
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-23-18-6-5-16(12-19(18)24-2)14-21-8-10-22(11-9-21)15-17-4-3-7-20-13-17/h3-7,12-13H,8-11,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGXSRGNZVZFAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CN=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-4-(pyridin-3-ylmethyl)piperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.